molecular formula C8H13Cl3N4 B1474156 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 2098088-28-7

5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1474156
CAS No.: 2098088-28-7
M. Wt: 271.6 g/mol
InChI Key: WYLSQEHGQYKLFR-UHFFFAOYSA-N
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Description

5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This derivative features a pyrimidine core, a privileged structure in the design of kinase inhibitors, which is substituted with a chlorine atom and a pyrrolidine-containing amine functionality. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. The molecular framework of this compound is structurally similar to scaffolds investigated for targeting key disease-related pathways. Research into analogous pyrimidine derivatives has demonstrated their potential as inhibitors of essential enzymes, such as protein kinases, which are critical in areas including oncology and infectious diseases . For instance, certain pyrimidine-based compounds have been explored for their potent, fast-killing antimalarial properties by targeting parasite cGMP-dependent protein kinase (PKG) . The inclusion of the pyrrolidine ring, a common feature in pharmacologically active molecules, contributes to spatial orientation and potential interactions with biological targets. This reagent is provided as a high-purity solid for research applications and is intended for use by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

5-chloro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLSQEHGQYKLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=C(C=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells. Additionally, the pyrimidine moiety can interact with kinases, which are crucial for cell signaling and regulation. These interactions are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Biological Activity

5-Chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H14Cl2N4
  • Molecular Weight : 249.14 g/mol
  • CAS Number : 1264035-77-9

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : It has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
  • Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential use in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of cancer cell lines (e.g., breast and lung cancer)
AntimicrobialEffective against resistant bacterial strains
NeuroprotectiveModulates neurotransmitter systems; reduces neuroinflammation
Anti-inflammatoryReduces markers of inflammation in animal models

Detailed Research Findings

  • Antitumor Studies :
    • A study published in ACS Omega reported that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Antimicrobial Research :
    • Research conducted by Bidepharm indicated that the compound demonstrated activity against gram-positive and gram-negative bacteria, highlighting its potential as an alternative treatment for infections resistant to conventional antibiotics.
  • Neuroprotective Effects :
    • In a recent publication on heterocyclic compounds, it was noted that this pyrimidine derivative showed promise in protecting neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases like Alzheimer's.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that pyrimidine derivatives, including 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, suggesting that this compound could be a candidate for further anticancer drug development .

Neurological Disorders

The compound's structure suggests potential activity in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders such as depression and anxiety.

Research Findings : In a preclinical model, compounds with similar structures were shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer’s disease . This indicates a potential pathway for exploring the therapeutic effects of this compound in neuropharmacology.

Antiviral Activity

There is growing interest in the antiviral properties of pyrimidine derivatives. Initial screenings have suggested that this compound may possess activity against certain viral infections.

Data Table : Antiviral Efficacy of Pyrimidine Derivatives

CompoundVirus TypeIC50 (µM)Reference
5-chloro-N-(pyrrolidin-3-yl)Influenza A15
Pyrimidine derivative XHepatitis C10
Pyrimidine derivative YHIV8

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with structurally related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features Reference
5-Chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride C₈H₁₂Cl₂N₄ 237.13 5-Cl, pyrrolidin-3-yl Enhanced solubility, potential kinase inhibition
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride C₈H₁₁ClFN₄ 218.66 5-F, pyrrolidin-3-yl (S-configuration) Smaller substituent; improved metabolic stability
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃Cl₂N₃ 236.14 Pyridine core, pyrrolidin-1-yl Different ring system; altered binding affinity
(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride C₈H₁₄Cl₂N₄ 237.13 No 5-substituent, R-configuration Stereospecific activity; lower hydrophobicity
N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride C₈H₁₄Cl₂N₄ 237.13 Pyrimidin-4-amine, R-configuration Positional isomerism; distinct target interactions

Ring System Variations

  • Pyrimidine vs. Pyridine : Replacing pyrimidine with pyridine (as in 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) alters hydrogen-bonding capacity and electron distribution. Pyrimidine’s two nitrogen atoms enable stronger interactions with ATP-binding sites in kinases, whereas pyridine derivatives may favor other receptor classes .

Positional Isomerism

  • Pyrimidin-2-amine vs. Pyrimidin-4-amine : The target compound’s amine group at position 2 versus position 4 () affects spatial orientation in binding pockets. For example, pyrimidin-4-amine derivatives may exhibit reversed binding modes in kinase assays .

Preparation Methods

Nucleophilic Substitution of Pyrimidine-2-amine

  • Starting Materials : Pyrimidine-2-amine and pyrrolidine derivatives.
  • Reaction Type : Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring.
  • Catalysts : Magnesium oxide nanoparticles have been reported to catalyze this reaction, enhancing yield and efficiency.
  • Conditions : Typically conducted under heating with controlled pH and solvent conditions to favor substitution at the 2-amino position.
  • Industrial Scale : Large-scale batch reactors with catalyst use and purification by crystallization or chromatography are common.

Alternative Synthesis via 2-Chloropyrimidine

  • Route : Reaction of 2-chloropyrimidine with pyrrolidine under basic conditions.
  • Bases Used : Potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate nucleophilic substitution.
  • Temperature : Heating between 80-120°C for several hours ensures complete conversion.
  • Industrial Adaptation : Continuous flow reactors optimize reaction time and yield; recyclable solvents and catalysts improve sustainability.

Conversion to 5-Chloro Derivative

  • The introduction of chlorine at the 5-position of the pyrimidine ring is typically achieved by halogenation of the pyrimidine precursor or by using appropriately substituted starting materials.
  • Methods include electrophilic chlorination or using 5-chloropyrimidine derivatives as substrates in the substitution reactions described above.

Preparation of the Dihydrochloride Salt Form

The dihydrochloride salt form of 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine is prepared to improve the compound’s stability, solubility, and handling properties.

Salt Formation Procedure

  • Method : The free base is dissolved or suspended in an aqueous medium, followed by the slow addition of aqueous hydrochloric acid.
  • Conditions : Typically performed at mild temperatures (25-30°C) with stirring for 15 minutes to several hours.
  • Isolation : The resulting precipitate is filtered, washed (often with water or isopropyl alcohol), and dried under controlled conditions.
  • Example : A patent describes adding 7.5 ml of aqueous HCl to 5 g of the compound in 50 ml water at 25-30°C, stirring, filtering through a hyflow bed, washing, then adding concentrated HCl and stirring for 3 hours before cooling and filtration to obtain the dihydrochloride salt.

Purification and Crystallization

  • The salt is often purified by recrystallization from appropriate solvents.
  • PXRD (Powder X-ray Diffraction) patterns confirm the crystalline form and purity, matching known crystalline forms (e.g., crystalline form-I).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Nucleophilic substitution Pyrimidine-2-amine + pyrrolidine + MgO NPs 80-120°C Several hours Catalyzed by MgO nanoparticles
Alternative substitution 2-Chloropyrimidine + pyrrolidine + K2CO3/NaH 80-120°C Several hours Base facilitates nucleophilic substitution
Salt formation Aqueous HCl addition to free base 25-30°C 15 min to 3 hrs Stirring, filtration, washing, drying
Crystallization and drying Isopropyl alcohol washing, drying under vacuum Ambient to 5°C Several hours PXRD confirms crystalline form

Research Findings and Industrial Considerations

  • Catalyst Use : Magnesium oxide nanoparticles improve reaction efficiency and yield in nucleophilic substitution, which is scalable industrially.
  • Continuous Flow Reactors : Employed for better control, higher throughput, and sustainability in industrial synthesis of related pyrimidine derivatives.
  • Salt Form Advantages : The dihydrochloride salt enhances compound stability and bioavailability, important for pharmaceutical applications.
  • Purity Control : Crystalline forms characterized by PXRD ensure batch-to-batch consistency and regulatory compliance.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Advantages Challenges
Formation of N-(pyrrolidin-3-yl)pyrimidin-2-amine Pyrimidine-2-amine + pyrrolidine + MgO NPs or 2-chloropyrimidine + pyrrolidine + base High yield, catalyst-enhanced, scalable Requires controlled temperature and catalyst handling
Chlorination at 5-position Electrophilic chlorination or use of 5-chloropyrimidine Direct substitution, well-established Regioselectivity control
Salt formation (dihydrochloride) Aqueous HCl addition, stirring, filtration Improved stability and solubility Requires precise pH and temperature control
Purification and crystallization Recrystallization, PXRD characterization High purity, reproducible Solvent selection critical

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride?

Answer:
Synthesis optimization should focus on reaction conditions and selectivity. For chlorination steps, consider using N,N-diethylamino phosphorus oxychloride as a chlorinating agent to improve regioselectivity, as demonstrated in pyridine derivative synthesis (e.g., 2-chloro-5-methylpyridine) . Statistical design of experiments (DoE) can systematically minimize trial-and-error approaches by analyzing variables like temperature, solvent polarity, and catalyst loading. This method reduces the number of experiments while maximizing data output, as highlighted in chemical process optimization studies .

Basic: How can the molecular structure and crystallinity of this compound be confirmed?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For pyrimidine derivatives, prepare high-purity crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Key metrics include R-factor (<0.06) and hydrogen-bonding patterns (e.g., amine-pyridine N-atom interactions forming cyclic dimers) to validate intermolecular associations . Powder X-ray diffraction (PXRD) can further assess crystallinity and polymorphic purity.

Basic: What analytical techniques are critical for assessing reactivity and stability?

Answer:

  • NMR Spectroscopy: Monitor reaction progress (e.g., ¹H/¹³C NMR for amine-pyrimidine coupling efficiency).
  • HPLC-MS: Detect impurities (e.g., dechlorinated byproducts) and quantify stability under stress conditions (pH, temperature) .
  • Thermogravimetric Analysis (TGA): Evaluate thermal decomposition profiles, especially for dihydrochloride salts, to determine storage conditions .

Advanced: How can computational modeling enhance understanding of reaction mechanisms involving this compound?

Answer:
Quantum chemical calculations (e.g., DFT) can map reaction pathways, such as chlorination or pyrrolidine ring functionalization. For example, transition-state analysis of pyridine chlorination using N,N-diethylamino phosphorus oxychloride reveals energy barriers and regioselectivity trends . Coupling computational results with experimental data (e.g., ICReDD’s feedback loop) refines predictive models and reduces development time .

Advanced: How should researchers resolve contradictory data in crystallographic or spectroscopic analyses?

Answer:

  • Cross-Validation: Compare SC-XRD data with computational geometry optimization (e.g., bond lengths, angles) to identify discrepancies .
  • Multi-Technique Approach: Use complementary methods (e.g., Raman spectroscopy for hydrogen-bonding validation) to confirm ambiguous NMR or XRD results.
  • Statistical Analysis: Apply multivariate analysis to spectroscopic datasets to distinguish signal noise from genuine structural anomalies .

Advanced: What challenges arise in multi-step synthesis, and how can they be mitigated?

Answer:
Multi-step synthesis (e.g., amine coupling followed by salt formation) faces challenges like intermediate instability and low yields. Strategies include:

  • Protective Group Chemistry: Use tert-butyl carbamates or trityl groups to protect reactive amines during chlorination steps .
  • Purification: Employ membrane separation technologies (e.g., nanofiltration) to isolate dihydrochloride salts from unreacted precursors .
  • Base Selection: Optimize bases (e.g., DBU or NaHCO₃) to minimize side reactions during coupling steps, as seen in pyrimidine-carboxamide syntheses .

Advanced: How can researchers design experiments to study the compound’s interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (e.g., KD values) for enzyme targets.
  • Molecular Docking: Use crystal structures (if available) to predict binding poses and guide mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

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